Cas no 110657-98-2 (Lipoxin A5)

Lipoxin A5 化学的及び物理的性質
名前と識別子
-
- Lipoxin A5
- LXA5
- ZZMKOZNTEJVKRY-YJUORNCYSA-N
- 5S,6R,15S-TRIHYDROXY-7E,9E,11Z,13E,17Z-EICOSAPENTAENOIC ACID
-
- インチ: InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9+,14-10+/t17-,18+,19-/m0/s1
- InChIKey: ZZMKOZNTEJVKRY-YJUORNCYSA-N
- ほほえんだ: CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 13
Lipoxin A5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L468773-25µg |
Lipoxin A5 |
110657-98-2 | 25µg |
$305.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-100ug |
Lipoxin A5 |
110657-98-2 | 98% | 100ug |
¥10796.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221859A-50 µg |
Lipoxin A5, |
110657-98-2 | 50µg |
¥4,009.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-50ug |
Lipoxin A5 |
110657-98-2 | 98% | 50ug |
¥5919.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65460-25ug |
Lipoxin A5 |
110657-98-2 | 98% | 25ug |
¥3115.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221859A-50µg |
Lipoxin A5, |
110657-98-2 | 50µg |
¥4009.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221859-25µg |
Lipoxin A5, |
110657-98-2 | 25µg |
¥2091.00 | 2023-09-05 | ||
TRC | L468773-50μg |
Lipoxin A5 |
110657-98-2 | 50μg |
$ 483.00 | 2023-04-15 | ||
TRC | L468773-25μg |
Lipoxin A5 |
110657-98-2 | 25μg |
$ 305.00 | 2023-04-15 | ||
TRC | L468773-50µg |
Lipoxin A5 |
110657-98-2 | 50µg |
$483.00 | 2023-05-18 |
Lipoxin A5 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
Lipoxin A5に関する追加情報
Lipoxin A5: A Comprehensive Overview
Lipoxin A5, also known by its CAS number 110657-98-2, is a highly specialized bioactive compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of lipoxins, which are oxygenated fatty acids derived from arachidonic acid. Lipoxins are known for their potent anti-inflammatory and immunomodulatory properties, making them a subject of intense research for therapeutic applications.
The structure of Lipoxin A5 is characterized by a unique arrangement of hydroxyl and keto groups, which contribute to its bioactivity. Recent studies have highlighted its role in modulating inflammatory responses, particularly in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Researchers have demonstrated that Lipoxin A5 can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation and tissue damage.
One of the most promising applications of Lipoxin A5 is in the treatment of cardiovascular diseases. Studies have shown that it can improve endothelial function and reduce oxidative stress, which are key factors in the development of atherosclerosis. Additionally, Lipoxin A5 has been found to enhance the resolution of inflammation, a process critical for preventing chronic inflammation and associated complications.
The synthesis of Lipoxin A5 involves a complex multi-step process that requires precise control over stereochemistry and functional group transformations. Recent advancements in synthetic chemistry have enabled the production of high-purity Lipoxin A5, which is essential for preclinical and clinical studies. These developments have paved the way for further exploration of its therapeutic potential.
In terms of pharmacokinetics, Lipoxin A5 exhibits favorable absorption and distribution properties, making it suitable for systemic administration. However, its stability in biological systems remains a critical area of investigation. Researchers are actively exploring strategies to enhance its bioavailability and reduce metabolic degradation, which could significantly improve its therapeutic efficacy.
Preclinical studies using animal models have provided compelling evidence of Lipoxin A5's efficacy in treating various inflammatory conditions. For instance, in a mouse model of colitis, administration of Lipoxin A5 resulted in significant reduction of inflammatory markers and improvement in gut barrier function. Similarly, studies in models of acute lung injury have demonstrated its ability to mitigate pulmonary inflammation and improve lung function.
Despite these promising results, further research is needed to fully understand the mechanisms underlying Lipoxin A5's actions. investigators are exploring its interactions with cellular receptors and signaling pathways to identify potential targets for drug development. This deeper understanding will be crucial for optimizing its therapeutic profile and minimizing potential side effects.
In conclusion, Lipoxin A5 (CAS No. 110657-98-2) represents a cutting-edge compound with immense potential in the field of anti-inflammatory therapeutics. Its ability to modulate inflammatory responses and improve tissue repair makes it a compelling candidate for treating a wide range of diseases. As research continues to uncover its mechanisms and optimize its delivery, Lipoxin A5 holds the promise of becoming a cornerstone in modern medicine.
110657-98-2 (Lipoxin A5) 関連製品
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)
- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)
- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)
- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)
- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))



